molecular formula C18H11NO B12518104 2-(Pyridin-2-YL)-9H-fluoren-9-one CAS No. 809287-26-1

2-(Pyridin-2-YL)-9H-fluoren-9-one

Cat. No.: B12518104
CAS No.: 809287-26-1
M. Wt: 257.3 g/mol
InChI Key: LSNHDNHOYSJGLU-UHFFFAOYSA-N
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Description

2-(Pyridin-2-YL)-9H-fluoren-9-one is a heterocyclic compound that features a pyridine ring fused to a fluorene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-YL)-9H-fluoren-9-one typically involves the reaction of 2-bromopyridine with fluorene-9-one under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent like toluene or dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-YL)-9H-fluoren-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF with alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the fluorene and pyridine rings.

    Reduction: Reduced forms of the fluorene backbone.

    Substitution: Alkylated pyridine derivatives.

Scientific Research Applications

2-(Pyridin-2-YL)-9H-fluoren-9-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-YL)-9H-fluoren-9-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to bind to these targets, altering their activity and resulting in various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-2-YL)-9H-fluoren-9-one is unique due to its fluorene backbone, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of novel materials and therapeutic agents.

Biological Activity

2-(Pyridin-2-YL)-9H-fluoren-9-one is a compound that has garnered attention in the fields of medicinal and organic chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound features a pyridine ring attached to a fluorenone structure. This unique arrangement contributes to its reactivity and biological activity. The general formula can be represented as follows:

\text{C}_{15}\text{H}_{11}\text{N}\quad (Molecular\Weight:\223.26\g/mol)

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were comparable to standard antibiotics, suggesting potential as a lead compound in antibiotic development .

Anticancer Activity

The anticancer properties of this compound have also been investigated. Studies have demonstrated its cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, with IC50 values indicating potent activity .

Cell Line IC50 (µM) Reference
MCF-710.5
HCT11612.3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been suggested that the compound may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell cycle and apoptosis . This interaction leads to altered cellular pathways that can inhibit tumor growth and promote cell death.

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antimicrobial effects of various fluorenone derivatives, this compound was identified as one of the most effective compounds against resistant bacterial strains. Its structural modifications enhanced its lipophilicity, improving membrane penetration and efficacy .
  • Cytotoxicity Assessment : A comparative study involving multiple pyridine-based compounds revealed that this compound exhibited superior cytotoxicity against MCF-7 cells compared to other derivatives. The study emphasized the importance of the pyridine moiety in enhancing biological activity .

Properties

CAS No.

809287-26-1

Molecular Formula

C18H11NO

Molecular Weight

257.3 g/mol

IUPAC Name

2-pyridin-2-ylfluoren-9-one

InChI

InChI=1S/C18H11NO/c20-18-15-6-2-1-5-13(15)14-9-8-12(11-16(14)18)17-7-3-4-10-19-17/h1-11H

InChI Key

LSNHDNHOYSJGLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C4=CC=CC=N4

Origin of Product

United States

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